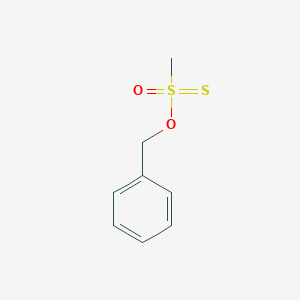

Benzyl methanethiosulfonate

Description

Historical Context and Development of Sulfhydryl-Reactive Probes in Research

The detection and modification of biological thiols have been a challenge for over a century. rsc.org Early methods for modifying sulfhydryl groups in proteins relied on reagents such as iodoacetates, maleimides, and organomercurials. ttuhsc.eduinterchim.fr While useful, these classic reagents often suffered from drawbacks, including slow reaction rates that necessitated long incubation times and a large excess of the reagent. ttuhsc.eduinterchim.fr

The development of methanethiosulfonates represented a significant advancement in the field of sulfhydryl-reactive probes. ttuhsc.edu These alkylthiosulfonates were found to be highly favorable due to their rapid and specific reaction with cysteine residues under the mild conditions required for many biological experiments, such as electrophysiological recordings. ttuhsc.eduinterchim.fr

A pivotal development was the introduction of charged MTS reagents by Arthur Karlin and his colleagues. ttuhsc.edu Reagents like MTSEA, MTSET, and MTSES, which introduce a positive or negative charge upon reaction with a cysteine, proved to be exceptionally useful. ttuhsc.edu When applied to ion channels with engineered cysteine residues, these reagents often cause a measurable change in electrical conductance, providing a clear signal that a reaction has occurred and indicating the residue's location within the ion pathway. ttuhsc.edurupress.org

Alongside charged reagents, uncharged MTS derivatives like Benzyl (B1604629) methanethiosulfonate (B1239399) have also proven valuable. ttuhsc.eduinterchim.fr Uncharged probes can be used to investigate structural features where the introduction of a charge might be disruptive or where steric, rather than electrostatic, effects are of interest. For example, a study on a mutated ion channel showed that MTSBn could restore function, suggesting that the phenyl group of the reagent could mimic a crucial phenylalanine residue involved in the channel's inactivation gate. ttuhsc.edu The evolution of these probes continues, with ongoing development of new reagents, including fluorescent probes and cross-linkers, to gain deeper insights into the crucial roles of thiols in biological systems. rsc.orgplos.orgnih.gov

A comparison of different classes of sulfhydryl-reactive probes is provided in the table below.

| Probe Class | Examples | Key Characteristics |

| Organomercurials | p-Chloromercuribenzoate | Traditional reagents; react with sulfhydryl groups. ttuhsc.eduinterchim.fr |

| Iodoacetamides | Iodoacetamide (B48618) | Alkylating agents; form stable thioether bonds; can be slow to react. ttuhsc.eduinterchim.frnih.govacs.org |

| Maleimides | N-ethyl maleimide, BMA | React with thiols via Michael addition; widely used for protein labeling and cross-linking. rsc.orgplos.orgacs.org |

| Methanethiosulfonates (MTS) | MTSEA, MTSET, MTSES, MTSBn | High specificity for thiols; rapid reaction under mild conditions; reaction is reversible. ttuhsc.eduinterchim.fr |

| Selenium-based Probes | NPSSyne, NPSPyne | High reactivity and specificity for cysteine thiols; used for chemoproteomic profiling. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S2 |

|---|---|

Molecular Weight |

202.3 g/mol |

IUPAC Name |

methyl-oxo-phenylmethoxy-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C8H10O2S2/c1-12(9,11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

VWGMLICGELEWLM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzyl Methanethiosulfonate

Advanced Synthetic Routes for Benzyl (B1604629) Methanethiosulfonate (B1239399) and Analogs

The synthesis of thiosulfonates, including S-benzyl methanethiosulfonate, can be broadly categorized into several key strategies. These methods range from classical condensation reactions to modern oxidative and metal-free approaches, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Electrophilic and Nucleophilic Introduction Strategies in Thiosulfonate Synthesis

The formation of the thiosulfonate S-S bond is often achieved through the reaction of an electrophilic sulfur species with a sulfur-based nucleophile. A traditional and widely used method involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. researchgate.nettandfonline.comtandfonline.com In this approach, the sulfonyl chloride acts as the electrophile, and the deprotonated thiol (thiolate) serves as the nucleophile. The reaction conditions can be controlled to favor the formation of either thiosulfonates or disulfides. tandfonline.com For instance, using an excess of sulfonyl chloride at lower temperatures tends to favor the production of the thiosulfonate. tandfonline.com

Conversely, sulfinate salts can act as nucleophiles, reacting with electrophilic sulfenylating agents. One such strategy involves the reaction of sodium sulfinates with disulfides, promoted by reagents like N-bromosuccinimide (NBS). researchgate.net This method is proposed to proceed through the cleavage of the disulfide by the promoter to generate an electrophilic intermediate, such as N-(organothio)succinimide, which then readily undergoes sulfenylation by the sulfinate anion. researchgate.net Another approach utilizes the reaction of sodium thiosulfonate, a nucleophilic precursor, with alkyl halides like benzyl bromide in a direct nucleophilic substitution (Sₙ2) reaction to form the desired S-alkyl or S-benzyl thiosulfonate.

Table 1: Nucleophilic and Electrophilic Synthetic Approaches

| Starting Material 1 (Role) | Starting Material 2 (Role) | Reagents/Conditions | Product Type | Citation(s) |

| Sulfonyl Chloride (Electrophile) | Thiol (Nucleophile) | Pyridine, controlled temperature | Unsymmetrical Thiosulfonate | tandfonline.com, tandfonline.com |

| Sulfinate Salt (Nucleophile) | Disulfide (Electrophile precursor) | N-Bromosuccinimide (NBS) | Unsymmetrical Thiosulfonate | researchgate.net |

| Sodium Thiosulfonate (Nucleophile) | Benzyl Halide (Electrophile) | DMF, Room Temperature | S-Benzyl Thiosulfonate | |

| Thiol (Nucleophile) | Sulfonyl Hydrazide (Electrophile precursor) | I₂/Oxone | Unsymmetrical Thiosulfonate | researchgate.net, researchgate.net |

Oxidative Approaches to Thiosulfonates

Oxidative methods provide a direct route to symmetrical thiosulfonates from readily available precursors like thiols and disulfides. The direct oxidative coupling of two thiol molecules is a practical approach. researchgate.net Various oxidizing systems have been developed for this transformation, including reagents like o-iodoxybenzoic acid (IBX), which has been shown to convert benzyl thiols into the corresponding thiosulfonates. organic-chemistry.org

The oxidation of symmetrical disulfides is another common and efficient method. uantwerpen.be Microwave-assisted oxidation using potassium permanganate (B83412) absorbed on copper(II) sulfate (B86663) pentahydrate has been reported as a rapid and green method for synthesizing symmetrical thiosulfonates under solvent-free conditions. researchgate.net Electrochemical methods also offer a clean and efficient means of oxidation. The anodic oxidation of disulfides can yield symmetrical thiosulfonates, and this can be extended to produce unsymmetrical thiosulfonates by starting with a mixture of two different symmetrical disulfides. lookchem.com

Table 2: Selected Oxidative Synthetic Methods

| Precursor | Oxidizing System | Key Features | Citation(s) |

| Thiols (e.g., Benzyl Thiol) | o-Iodoxybenzoic acid (IBX) | Direct conversion to thiosulfonate | organic-chemistry.org |

| Thiols | Iron(III) catalyst, O₂ (air) | Green, sustainable, radical cross-coupling | organic-chemistry.org |

| Symmetrical Disulfides | KMnO₄/CuSO₄·5H₂O, Microwave | Solvent-free, rapid, green synthesis | researchgate.net |

| Disulfides | Electrochemical (anodic oxidation) | Avoids chemical oxidants, can produce unsymmetrical products | lookchem.com |

| Thiols | Dibutyl diselenide (catalyst), H₂O₂ | Selective conversion, radical pathway | researchgate.net |

Transition Metal-Free Synthesis and Green Chemistry Principles in Thiosulfonate Preparation

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of toxic and expensive transition metals and adhere to the principles of green chemistry. researchgate.netorganic-chemistry.org Several transition-metal-free radical coupling reactions have been developed for thiosulfonate synthesis. One such method involves the coupling of sulfonyl hydrazides mediated by an N-iodosuccinimide (NIS)/K₂S₂O₈ system, which proceeds under mild conditions with a broad substrate scope. researchgate.net Another approach uses phenyliodine(III) diacetate (PIDA) to initiate a disproportionate coupling of sulfonyl hydrazides, forming the S-S bond without a metal catalyst. organic-chemistry.org

Green chemistry principles are also evident in the choice of solvents and reagents. Microwave-assisted, solvent-free oxidation of disulfides is an example of a process with a reduced environmental footprint. researchgate.netresearchgate.net Electrochemical syntheses are inherently green as they replace chemical oxidants with electricity, minimizing waste. lookchem.com The use of iron(III), an inexpensive and non-toxic metal, as a catalyst for the aerobic radical cross-coupling of thiols and sodium sulfinates also represents a sustainable approach to thiosulfonate synthesis. organic-chemistry.org

Design and Synthesis of Functionalized Methanethiosulfonate Derivatives for Targeted Academic Research

The methanethiosulfonate (MTS) group is a key functional moiety used in the design of specialized molecules for academic research, particularly in chemical biology and materials science. Its reactivity towards thiol groups, such as those in cysteine residues of proteins, makes it an excellent tool for biochemical probing. researchgate.netmdpi.comresearchgate.net

One major area of application is the synthesis of spin labels for protein structure and dynamics studies using Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comresearchgate.netresearchgate.net The methanethiosulfonate spin label (MTSL) is a nitroxide-containing reagent that is widely used to selectively label cysteine residues in proteins, allowing for the measurement of distances and the study of conformational changes. researchgate.netmdpi.com More advanced trityl-based spin labels functionalized with a methanethiosulfonate group have also been developed for these purposes. researchgate.net

The MTS moiety has also been incorporated into more complex molecules designed as inhibitors of specific biological targets. tandfonline.comnih.govnih.govresearchgate.netunimi.it For example, methanethiosulfonate derivatives have been synthesized and evaluated as direct inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is a promising target for cancer therapy. tandfonline.comnih.govunimi.it In these studies, the MTS group is appended to known drug scaffolds or other molecular frameworks to create hybrid molecules. The synthesis typically involves coupling a carboxylic acid-containing drug with an alcohol- or amine-functionalized methanethiosulfonate precursor. These MTS-drug hybrids have shown the ability to bind to the STAT3-SH2 domain, suggesting the MTS scaffold is valuable for developing new direct STAT3 inhibitors. nih.govunimi.it

Furthermore, methanethiosulfonate reagents are employed in the synthesis of modified oligonucleotides. google.comnih.govsemanticscholar.orgbeilstein-journals.org These reagents can be used to introduce specific functionalities into DNA or RNA strands, which can then be used for structural analysis, functional studies, or the development of nucleic acid-based technologies. google.comnih.gov

Investigation of Reaction Mechanisms in Benzyl Methanethiosulfonate Synthesis

Understanding the reaction mechanisms underlying thiosulfonate synthesis is crucial for optimizing reaction conditions and expanding their scope. The formation of the S-S bond can proceed through different pathways, primarily radical or nucleophilic mechanisms, depending on the reactants and conditions.

In many oxidative and metal-free approaches, a radical mechanism is proposed. For instance, the iron(III)-catalyzed aerobic coupling of thiols and sodium sulfinates is believed to involve the in-situ formation of sulfenyl and sulfonyl radicals, which then undergo cross-coupling to form the thiosulfonate. organic-chemistry.org Similarly, the transition-metal-free reaction of sulfonyl hydrazides mediated by NIS/K₂S₂O₈ is thought to proceed via a radical cross-coupling process to construct the S–S bond. researchgate.net Evidence for radical intermediates is often obtained through experiments with radical scavengers, which inhibit or quench the reaction. chinesechemsoc.org

In contrast, classical methods often follow nucleophilic substitution pathways. The reaction between a sulfonyl chloride and a thiol is a clear example of a nucleophilic attack of a thiolate on the electrophilic sulfur of the sulfonyl chloride. tandfonline.comtandfonline.comsolubilityofthings.com Another example involves the reaction of sulfinate anions with disulfides in the presence of an activator like iodine. A plausible mechanism suggests that iodine first reacts with the sulfinate to generate a sulfonyl iodide intermediate. This is followed by a nucleophilic attack by the disulfide on the sulfonyl sulfur, producing the thiosulfonate and an unstable sulfenyl iodide, which can then react further. researchgate.net The direct reaction of a benzyl halide with a methanethiosulfonate salt is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. organic-chemistry.orgnih.gov

The specific pathway can be influenced by subtle changes in the reaction system. For example, in the electrochemical synthesis from disulfides, the process involves an initial anodic oxidation, which can be viewed as generating a radical cation intermediate that leads to the final product. lookchem.com

Chemical Reactivity and Mechanistic Studies of Benzyl Methanethiosulfonate

Mechanism of Cysteine Sulfhydryl Alkylation by Methanethiosulfonates

Methanethiosulfonate (B1239399) reagents, including benzyl (B1604629) methanethiosulfonate, are highly effective at alkylating the sulfhydryl groups of cysteine residues in proteins. researchgate.net This reaction is a specific and rapid process where the cysteine sulfhydryl is converted to a mixed disulfide. ttuhsc.edu The general mechanism involves a nucleophilic attack by the cysteine thiolate anion (Cys-S⁻) on the disulfide bond of the MTS reagent. sci-hub.st This results in the formation of a new disulfide bond between the cysteine residue and the methylthio group (-S-CH₃) and the release of methanesulfinic acid (CH₃SO₂H) as a byproduct. researchgate.net

The reactivity of a cysteine residue is significantly influenced by its local environment within the protein, which determines its pKa. core.ac.uk A lower pKa favors the formation of the more nucleophilic thiolate anion, thus enhancing its reactivity towards MTS reagents. sci-hub.stcore.ac.uk This inherent selectivity allows for the targeted modification of the most reactive cysteine residues within a protein. core.ac.uk The reaction is efficient, often achieving complete conversion to the disulfide without requiring a large excess of the reagent. interchim.fr

The reaction can be represented as follows:

Protein-Cys-S⁻ + CH₃-S-SO₂-R → Protein-Cys-S-S-CH₃ + R-SO₂⁻

(Where R would be a benzyl group for benzyl methanethiosulfonate)

Disulfide Bond Formation and Reversibility in Biological Systems

A significant feature of the reaction between methanethiosulfonates and cysteine residues is the formation of a disulfide bond, a linkage crucial for the structural integrity and function of many proteins. interchim.frcreative-proteomics.comnih.gov The disulfide bonds introduced by MTS reagents are covalent yet reversible. researchgate.netinterchim.fr This reversibility is a distinct advantage over other alkylating agents like iodoacetamide (B48618) and N-ethylmaleimide, which form irreversible thioether bonds. researchgate.netdiva-portal.org

The disulfide bond formed by the reaction of a protein thiol with an MTS reagent can be cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. ttuhsc.eduinterchim.fr This process restores the original free sulfhydryl group on the cysteine residue. rsc.org The reversibility allows for controlled experiments where a protein's function can be modulated by the addition and subsequent removal of the methylthio group. researchgate.net For instance, in situ Raman spectroscopy has been used to monitor the formation and breakage of disulfide bonds, confirming that an excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is effective in breaking the disulfide bond and restoring the free thiol. rsc.org

This controlled formation and reversal of disulfide bonds are instrumental in various applications, including:

Studying the role of specific cysteine residues in enzyme catalysis. researchgate.net

Probing the accessibility of cysteine residues in membrane proteins. interchim.fr

Trapping the natural thiol-disulfide state of redox-sensitive proteins. researchgate.netresearchgate.net

Intrinsic Reactivity of Methanethiosulfonates with Biological Thiols

Methanethiosulfonate reagents exhibit a high intrinsic reactivity with biological thiols. ttuhsc.eduinterchim.fr The rate of reaction is remarkably fast, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹. ttuhsc.eduinterchim.fr This rapid reactivity occurs under mild conditions, which is crucial for experiments involving sensitive biological systems like those in electrophysiological recordings. interchim.fr

The high reactivity is attributed to the good leaving group character of the methanesulfinate (B1228633) anion (CH₃SO₂⁻). researchgate.net The reaction proceeds via a nucleophilic substitution (S_N2) mechanism at the sulfur atom. rsc.org

Different MTS reagents can have varying reactivities. For example, MTSET is reported to be 2.5 times more reactive with small sulfhydryl compounds than MTSEA, and 10 times more reactive than MTSES. ttuhsc.eduinterchim.fr This differential reactivity can be exploited to fine-tune protein modification studies.

The reactivity of thiols is pH-dependent, largely governed by the formation of the highly reactive thiolate anion as the pH approaches or exceeds the pKa of the sulfhydryl group. nih.gov While the average pKa for protein sulfhydryl groups is around 8 to 9.5, it can vary significantly depending on the local protein environment. nih.gov

Table 1: Comparison of Thiol-Reactive Reagents

| Reagent Type | Reaction Product with Thiol | Reversibility | Key Features |

|---|---|---|---|

| Methanethiosulfonates (e.g., this compound) | Mixed Disulfide (Protein-S-S-R) | Reversible with reducing agents (e.g., DTT, TCEP). interchim.frrsc.org | High selectivity for thiols, rapid reaction kinetics. ttuhsc.eduinterchim.fr |

| Iodoacetamides (e.g., Iodoacetamide) | Carboxamidomethyl Thioether | Irreversible . diva-portal.org | Commonly used for blocking free thiols. diva-portal.org |

| Maleimides (e.g., N-Ethylmaleimide) | Thioether Adduct | Irreversible . diva-portal.org | Reacts specifically with thiols via Michael addition. researchgate.net |

| Organomercurials | Mercurial-Thiol Adduct | Reversible with excess thiols | High affinity for sulfhydryl groups, but toxic. interchim.fr |

Investigating Nucleophilic and Electrophilic Reactivity in Protein Modification

The chemistry of this compound in protein modification revolves around the interplay of nucleophilic and electrophilic interactions.

Nucleophilic Role of the Thiol: The primary reaction involves the cysteine sulfhydryl group, specifically the thiolate anion (RS⁻), acting as a potent nucleophile. sci-hub.stnih.gov This nucleophilic thiolate attacks the electrophilic sulfur atom of the methanethiosulfonate's disulfide bond. nih.govuantwerpen.be The nucleophilicity of a particular cysteine residue is a key determinant of its reactivity and is highly dependent on its pKa, which is influenced by the surrounding microenvironment within the protein. sci-hub.stcore.ac.uk

Electrophilic Character of this compound: this compound itself serves as an electrophilic sulfenylating agent. uantwerpen.be The presence of the electron-withdrawing methanesulfonyl group (-SO₂CH₃) polarizes the disulfide bond, making the sulfur atom attached to the benzyl group susceptible to nucleophilic attack. scbt.com This electrophilic nature facilitates the rapid and selective reaction with the nucleophilic cysteine thiolate. nih.govscbt.com

Recent studies have also explored the reactivity of persulfides (RSSH), which are proposed to be involved in hydrogen sulfide (B99878) (H₂S) signaling. These persulfides also exhibit nucleophilic properties and can react with electrophilic alkylating reagents like methanethiosulfonates. nih.gov The investigation into the reactivity of protein persulfides with various electrophiles and nucleophiles has provided deeper insights into their chemical biology. nih.gov

The ability to act as both a target for nucleophiles and an electrophilic reagent makes this compound a versatile tool for protein modification, allowing researchers to probe and manipulate the function of cysteine-containing proteins with a high degree of control. core.ac.ukresearchgate.net

Applications in Protein Chemistry and Structural Biology Research

Protein Cysteine Modification and Labeling Strategies

The specific and rapid reaction of methanethiosulfonate (B1239399) (MTS) reagents with the sulfhydryl groups of cysteine residues makes them powerful tools for protein modification. ttuhsc.eduinterchim.fr This reactivity is a key feature in various labeling and bioconjugation strategies.

Probing of Protein Structures and Functions using Methanethiosulfonates

The modification of cysteine residues with MTS reagents like BMTS is a cornerstone of the substituted-cysteine accessibility method (SCAM). interchim.fr This technique, often combined with site-directed mutagenesis to introduce cysteine residues at specific locations, is used to map the structure and function of proteins, particularly membrane proteins such as ion channels and transporters. ttuhsc.eduinterchim.frevitachem.com

By introducing a bulky benzyl (B1604629) group, BMTS can be used to probe the local environment of a cysteine residue. If the modification of a specific cysteine with BMTS leads to a change in protein function—for example, altering the conductance of an ion channel—it suggests that this residue is located in a functionally important region. ttuhsc.edu The rate of the modification reaction itself provides information about the accessibility of the cysteine residue; slower reaction rates may indicate that the residue is partially buried within a crevice or the protein interior. ttuhsc.edu This approach has been instrumental in studying conformational changes in proteins, such as those that occur during the gating of ion channels or the transport cycle of membrane transporters. ttuhsc.eduresearchgate.net For instance, research on the human equilibrative nucleoside transporter 1 (ENT1) used a series of MTS reagents to identify specific cysteine residues involved in inhibitor binding and substrate transport. nih.gov

Strategies for Site-Selective Protein Bioconjugation

Site-selective bioconjugation aims to attach a molecule, such as a fluorescent dye or a drug, to a specific site on a protein. rsc.orgnih.govresearchgate.net Cysteine is an ideal target for such modifications due to the high nucleophilicity of its thiol group and its relatively low natural abundance in proteins. rsc.orgresearchgate.net The specific reactivity of MTS reagents with cysteines allows for targeted labeling. ucl.ac.uk

Achieving site-selectivity often involves a "tag-and-modify" approach, where a cysteine residue is introduced at a desired location in the protein via site-directed mutagenesis. researchgate.net The protein is then treated with a reagent like BMTS. The selectivity of the reaction for the thiol group ensures that the modification occurs predominantly at the engineered cysteine site. rsc.orgucl.ac.uk This strategy has been employed to create protein-drug conjugates and to attach probes for biophysical studies. rsc.orgucl.ac.uk For example, benzyl isothiocyanates have been used to specifically label free cysteines in antibody fragments, demonstrating the utility of benzyl-containing moieties in targeted bioconjugation. rsc.org

| Reagent Class | Target Residue | Key Features | Application Example |

| Methanethiosulfonates (e.g., BMTS) | Cysteine | High reactivity and specificity, forms reversible disulfide bonds, works under mild conditions. ttuhsc.eduinterchim.frresearchgate.net | Probing ion channel structure and function (SCAM). ttuhsc.eduinterchim.fr |

| Isothiocyanates (e.g., Benzyl isothiocyanate) | Cysteine, Lysine | Forms stable thiourea (B124793) linkage, reactivity can be pH-dependent. rsc.org | Labeling antibody fragments with fluorescent dyes. rsc.org |

| Maleimides | Cysteine | High reactivity, forms stable thioether bond, can be made reversible. ucl.ac.ukucl.ac.uk | Reversible protein modification and drug delivery. ucl.ac.ukucl.ac.uk |

Conformational Dynamics and Protein Folding Studies

Understanding how proteins change shape and fold into their correct three-dimensional structures is fundamental to biology. Chemical probes like BMTS provide a means to investigate these dynamic processes.

Analysis of Protein Conformational Changes

BMTS and other MTS reagents are valuable for studying the conformational changes that are essential for protein function. ttuhsc.edu The accessibility of a cysteine residue to modification by BMTS can change depending on the protein's conformational state. ttuhsc.eduresearchgate.net By monitoring the rate of cysteine modification, researchers can infer changes in the local protein structure. nih.gov

This method has been applied to investigate the dynamic conformational changes in various proteins, including ion channels, transporters, and receptors. ttuhsc.edu For example, studies on voltage-gated sodium channels showed that the transmembrane potential affects the accessibility of engineered cysteine residues to MTS reagents, providing insight into the mechanics of channel gating. ttuhsc.edu Similarly, this approach has been used to identify amino acid residues involved in the conformational changes of transporters during their functional cycle. ttuhsc.eduucl.ac.uk Techniques like size-exclusion chromatography can also be used in conjunction with these modifications to analyze larger-scale conformational changes, such as the assembly or disassembly of protein complexes. cytivalifesciences.com

Role in Chaperone-Mediated Protein Folding Systems

Molecular chaperones are proteins that assist in the correct folding of other proteins, preventing aggregation and misfolding. nih.govwikipedia.org Investigating the mechanism of chaperone action often involves studying the structure and accessibility of the "client" protein while it is interacting with the chaperone.

Advanced Techniques in Protein Structure Elucidation

The specific reactivity of benzyl methanethiosulfonate with cysteine residues has made it a valuable reagent in sophisticated methods aimed at deciphering the complex three-dimensional structures of proteins.

Substituted-Cysteine Accessibility Method (SCAM) in Membrane Protein Mapping

The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical technique for investigating the structure and function of membrane proteins, which are notoriously difficult to study using traditional structural biology methods like X-ray crystallography. ontosight.ai SCAM involves the site-directed mutagenesis of a protein to introduce cysteine residues at specific locations. ontosight.aiinterchim.frttuhsc.edu These engineered proteins are then exposed to sulfhydryl-reactive reagents, such as methanethiosulfonate (MTS) derivatives like BMTS. ontosight.aiinterchim.fr

The principle of SCAM lies in determining the accessibility of these introduced cysteines to the MTS reagent. ontosight.ai If a cysteine residue is located in a region of the protein that is exposed to the surrounding environment, it will react with the MTS reagent, resulting in a covalent modification. ontosight.ai Conversely, if the cysteine is buried within the protein's structure or within the lipid bilayer of the membrane, it will be inaccessible and will not react. ontosight.ai By systematically testing the accessibility of a series of cysteine mutants, researchers can map the topology of a membrane protein, identifying which regions form transmembrane domains and which are exposed as extracellular or intracellular loops. ontosight.ainih.gov This method has been instrumental in understanding the architecture of various membrane proteins, including ion channels, transporters, and receptors. ontosight.aittuhsc.edu

The use of MTS reagents in SCAM can also provide insights into the dynamic conformational changes that proteins undergo. ttuhsc.edu By observing how the accessibility of a cysteine residue changes in response to stimuli such as ligand binding or changes in membrane potential, researchers can infer movements within the protein structure that are critical for its function. ttuhsc.eduelifesciences.org

Quantitative Analysis of Spin-Spin Interactions in Protein Structures

This compound can be used in conjunction with spin-labeling techniques to provide quantitative distance measurements within a protein structure. In this approach, a spin-labeled MTS derivative, such as (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate (MTSL), is used to modify cysteine residues. interchim.frttuhsc.eduresearchgate.net This introduces a stable nitroxide free radical into the protein, which can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

When two such spin labels are introduced at different sites within a protein, the spin-spin interactions between them can be measured. ttuhsc.eduexlibrisgroup.com The strength of this interaction is dependent on the distance between the two spin labels. By quantitatively analyzing these interactions, researchers can determine the distance between the two labeled cysteine residues, providing crucial constraints for building and refining models of protein structure. ttuhsc.edu This technique has been successfully applied to study conformational changes in proteins, such as the 8 Å relative movement observed in T4 lysozyme (B549824) upon substrate binding. interchim.frttuhsc.edu

Investigating Redox-Regulated Protein Function and Thiol Oxidation

The reversible oxidation of cysteine thiols is a key mechanism for regulating protein function in response to changes in the cellular redox environment. nih.govwfu.edudiva-portal.org this compound and its analogs serve as important tools for studying these redox-dependent processes.

Detection of Protein S-Sulfhydration and Persulfide Reactivity

Protein S-sulfhydration, the conversion of a cysteine thiol to a persulfide (-SSH), is an emerging post-translational modification involved in hydrogen sulfide (B99878) (H₂S) signaling. nih.govnih.govacs.org Detecting this modification selectively is challenging due to the similar reactivity of persulfides and thiols. nih.govnih.gov

A modified biotin (B1667282) switch technique has been developed to identify S-sulfhydrated proteins. nih.govnih.gov In this method, free thiols in a protein sample are first blocked. Initially, S-methyl methanethiosulfonate (MMTS) was used for this purpose, with the assumption that it would selectively react with thiols over persulfides. nih.govnsf.gov However, further research has shown that persulfides can also react with MMTS. nsf.gov To better understand the chemistry of this detection method, researchers developed S-4-bromothis compound (BBMTS), an analog of MMTS. nih.govnih.gov Studies using BBMTS and model persulfides have helped to elucidate the nucleophilic properties of the persulfide sulfane sulfur, providing insights that can be used to develop more selective detection strategies. nih.govnih.gov These investigations are crucial for understanding the role of S-sulfhydration in cellular signaling pathways. acs.org

| Reagent | Application in S-Sulfhydration Detection | Key Finding |

| S-methyl methanethiosulfonate (MMTS) | Initially used to block thiols in a modified biotin switch technique. nih.govnsf.gov | Found to also react with persulfides, questioning its selectivity. nsf.gov |

| S-4-bromothis compound (BBMTS) | Developed as an analog of MMTS to study the chemistry of the biotin switch method. nih.govnih.gov | Affirmed the nucleophilic character of the persulfide sulfur, aiding in the development of better detection methods. nih.govnih.gov |

Modulation of Thiol Enzymes and Redox-Sensitive Proteins

Thiol groups in the active sites of enzymes are often highly reactive and susceptible to oxidation, which can modulate enzyme activity. wfu.edunih.gov Methanethiosulfonate reagents like MMTS can be used to reversibly modify these functional cysteines. nih.gov This modification can protect the thiol from oxidation and inhibit the enzyme's activity. nih.gov The disulfide bond formed by the MTS reagent can be reversed by the addition of a reducing agent like dithiothreitol (B142953) (DTT), restoring the enzyme's function. interchim.frttuhsc.edu

This reversible inhibition is advantageous compared to irreversible alkylating agents. nih.gov For example, MMTS has been used to modify functional cysteines in the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its oxidation and reversibly inhibiting its activity. nih.gov In contrast, when MMTS was used to modify the redox-sensitive protein recoverin, it protected the thiol from oxidation without affecting the protein's activity. nih.gov This demonstrates the utility of MTS reagents in dissecting the functional consequences of thiol modification in different protein contexts.

| Protein | Effect of MMTS Modification |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Prevents thiol oxidation and reversibly inhibits enzyme activity. nih.gov |

| Recoverin | Protects the redox-sensitive thiol from oxidation with no impact on protein activity. nih.gov |

Research on Specific Biological Targets and Systems

Ion Channel Structure-Function Relationships

Benzyl (B1604629) methanethiosulfonate (B1239399) (MTSBN) has emerged as a valuable chemical tool in the study of ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes. nih.gov Its utility stems from its high reactivity and specificity toward cysteine residues, allowing researchers to probe the structure and function of these complex proteins. ttuhsc.edu

The mapping of membrane proteins has been significantly advanced by combining site-directed mutagenesis with chemical modification techniques. interchim.fr A powerful strategy known as the substituted-cysteine accessibility method (SCAM) involves introducing cysteine residues at specific locations within a protein, such as an ion channel or transporter. ttuhsc.edu These engineered proteins are then exposed to cysteine-reactive reagents like benzyl methanethiosulfonate. ttuhsc.eduinterchim.fr

By observing whether MTSBN can access and modify the introduced cysteine, and what functional consequences this modification has, researchers can infer the location and environment of that specific residue. ttuhsc.edu For example, if a cysteine is modified by a membrane-impermeant reagent, it is likely located on the extracellular surface of the protein. Conversely, slower modification rates may indicate that the cysteine is partially buried within a crevice or the channel pore itself. ttuhsc.edu This systematic approach allows for the detailed mapping of the channel's architecture, including identifying which residues line the ion-conducting pore and which are involved in forming crevices or binding pockets. ttuhsc.eduinterchim.fr

Ion channels are dynamic proteins that undergo conformational changes to open and close their ion permeation pathways, a process known as gating. nih.govinterchim.fr MTS reagents, including MTSBN, are instrumental in analyzing the nature of these gating motions. ttuhsc.edu The rate at which an introduced cysteine residue reacts with MTSBN can differ depending on the conformational state of the channel (e.g., open, closed, or inactivated). ttuhsc.edu This state-dependent accessibility provides critical insights into the structural rearrangements that underlie channel gating. ttuhsc.edu

For instance, studies on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel have utilized this compound to investigate the role of specific amino acid side chains in gating. Modification of an engineered cysteine at position 508 with MTSBN was shown to restore the gating behavior to that of the wild-type channel, providing direct evidence that the aromatic side chain of the original phenylalanine residue at that position is important for determining the channel's residency time in the closed state. acs.org This demonstrates how MTSBN can be used to dissect the contribution of individual residues to the complex process of ion channel gating and permeation. acs.org

This compound has been specifically used to investigate the fast inactivation mechanism of voltage-gated sodium channels, a critical process for regulating electrical signaling in excitable cells like neurons and cardiac myocytes. ahajournals.orgnih.gov A key component of this mechanism is the hydrophobic "IFM" motif (isoleucine-phenylalanine-methionine) located in the intracellular linker between domains III and IV of the channel, which is thought to act as an inactivation particle. nih.gov

In a landmark study, the conserved phenylalanine residue (Phe1486) of this motif in the human heart sodium channel (hH1) was replaced with a cysteine (F1486C). This mutation disrupted fast inactivation. nih.gov Remarkably, the application of MTSBN to the cytoplasmic face of this mutant channel completely restored normal fast inactivation. nih.gov This finding strongly supports the model that the phenyl group of Phe1486, mimicked by the benzyl group of the covalently attached MTSBN, plays a crucial role in the closure of the inactivation gate. nih.gov Other methanethiosulfonate reagents without the benzyl group failed to restore inactivation, highlighting the specific requirement for the aromatic moiety at this position. nih.gov

Table 1: Effects of this compound on Sodium Channel Properties Below is an interactive table. Click on the headers to sort the data.

| Channel Type | Mutation | Observed Effect of MTSBN | Reference |

|---|---|---|---|

| Human Heart Sodium Channel (hH1) | F1486C (in the III-IV linker) | Completely restored fast inactivation that was disrupted by the mutation. | nih.gov |

| Wild-Type Human Heart Sodium Channel (hH1) | None (modification of native or introduced pore cysteines) | Reduces peak current amplitude. | ahajournals.org |

A sophisticated approach for controlling protein function is the use of tethered ligands, where a modulating molecule is covalently attached to a specific site on the target protein. nih.govresearchgate.net This strategy, often termed chemical optogenetics when a photoswitchable linker is used, allows for precise, localized control over channel activity. nih.gov The technique typically relies on introducing a cysteine residue at a strategic position in the ion channel and then covalently linking a molecule to it. nih.govmdpi.com

This compound functions as a tool within this conceptual framework. By reacting with an engineered cysteine, it tethers its benzyl group to a specific location on the ion channel. nih.gov As demonstrated in the hH1 sodium channel, this tethered benzyl group can then act as a ligand, functionally substituting for a native amino acid side chain (Phe1486) to modulate the channel's gating properties—in this case, restoring inactivation. nih.gov This illustrates the principle of using covalently attached moieties to directly influence ion channel function, providing a powerful method for structure-function analysis. nih.govnih.gov

Receptor Binding and Signaling Pathway Analysis

This compound (BMTS) and other methanethiosulfonate (MTS) reagents are employed in the study of receptor structure and function. ttuhsc.edu These reagents are particularly useful for investigating ligand-receptor interactions and the mechanisms of allosteric modulation. nih.gov

Allosteric modulators are molecules that bind to a receptor at a site topographically distinct from the orthosteric site (the binding site for the endogenous ligand). nih.gov This binding event induces a conformational change in the receptor, which can either potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand. nih.gov

BMTS has been used in studies of allosteric modulation, for example, at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In one study, the effects of the neutral and aromatic BMTS on morantel-evoked currents of α3β2T150C nAChRs were investigated. The results showed that BMTS decreased the potency and efficacy of morantel (B1676740), a positive allosteric modulator. nih.gov This finding, along with the mutual inhibition observed between morantel and MTS reagents, supported the hypothesis that the β(+)/α(−) interface of the receptor is the binding site for morantel. nih.gov

The study of allosteric modulation is significant for drug discovery, as allosteric modulators can offer a more subtle and potentially safer way to control receptor activity compared to direct agonists or antagonists. nih.gov

The substituted cysteine accessibility method (SCAM), which often utilizes MTS reagents, is a powerful technique for probing ligand-receptor interactions. ttuhsc.edunih.gov This method involves introducing a cysteine residue at a specific position in a receptor and then assessing its accessibility to MTS reagents in the presence and absence of a ligand. Changes in accessibility can provide information about the ligand's binding site and the conformational changes it induces. ttuhsc.edu

For example, studies on nAChRs have used BMTS to probe the structure of the receptor. nih.gov In another example, although not involving BMTS directly, the accessibility of cysteine residues in sodium channels to other MTS reagents was shown to be affected by the transmembrane potential, providing insights into voltage-dependent conformational changes. ttuhsc.edu

The interaction of ligands with receptors can be quantified by parameters such as the EC50 value, which represents the concentration of a ligand that elicits a half-maximal response. researchgate.net Computational methods like molecular docking are also used to simulate and analyze ligand-receptor binding. researchgate.net

Analytical Methodologies for Benzyl Methanethiosulfonate Research

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic techniques are indispensable for elucidating the molecular structure of benzyl (B1604629) methanethiosulfonate (B1239399) and investigating its behavior in biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of benzyl methanethiosulfonate. While specific spectral data for this compound is not extensively published, the expected chemical shifts for its distinct proton (¹H) and carbon-¹³ (¹³C) nuclei can be predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

In ¹H NMR, the benzylic protons (-CH₂-) are anticipated to appear as a singlet in the range of δ 4.0-4.5 ppm, influenced by the adjacent sulfur atom. The aromatic protons of the phenyl group would typically resonate in the δ 7.2-7.5 ppm region, likely as a multiplet. The methyl protons (-CH₃) attached to the thiosulfonate group are expected to produce a singlet further upfield, around δ 3.0-3.5 ppm.

For ¹³C NMR spectroscopy, the benzylic carbon is expected to have a chemical shift in the range of 40-50 ppm. The carbons of the aromatic ring would appear between δ 125-140 ppm. The methyl carbon of the methanethiosulfonate moiety would likely be found in the region of 45-55 ppm. These predicted values are instrumental for confirming the compound's identity in synthetic preparations and for tracking its metabolic fate in biological studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl -CH₂- | 4.0 - 4.5 (singlet) | 40 - 50 |

| Aromatic C-H | 7.2 - 7.5 (multiplet) | 125 - 140 |

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) for this compound (C₈H₁₀O₂S₂) would be expected at a mass-to-charge ratio (m/z) of 202.29.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the cleavage of the benzyl-sulfur bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for benzyl-containing compounds. Another significant fragmentation could result from the cleavage of the S-S bond, generating a methanesulfonyl radical and a benzylthio cation, or vice-versa. The presence of ions corresponding to the methanethiosulfonate moiety would also be expected. Analysis of these fragmentation patterns provides a molecular fingerprint that aids in the definitive identification of the compound in complex mixtures.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₈H₁₀O₂S₂]⁺ | 202.3 |

| Benzyl Cation | [C₇H₇]⁺ | 91.1 |

| Methanesulfonyl Cation | [CH₃SO₂]⁺ | 79.1 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Identity

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound, thereby confirming its chemical identity. The FTIR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

Strong absorption bands associated with the sulfonyl group (SO₂) are anticipated in the regions of 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching). The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the methylene (B1212753) and methyl groups would appear in the 2850-3000 cm⁻¹ range. The S-S bond stretching is typically weak and appears in the 400-500 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1300 - 1350 |

| SO₂ | Symmetric Stretch | 1120 - 1160 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation of this compound from complex mixtures, such as those encountered in biological matrices or reaction products, and for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS may be challenging due to its potential for thermal degradation, it is an excellent method for the analysis of related, more volatile compounds that may be present as impurities or degradation products researchgate.netglobalresearchonline.netscholarsresearchlibrary.com.

For GC-MS analysis, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. The mass spectrometer serves as a highly specific detector, providing mass spectra of the eluting compounds which can be compared to spectral libraries for identification nih.govresearchgate.net. The analysis of structurally similar alkyl methanesulfonates by GC-MS has been well-established, often involving a DB-WAX column and a temperature-programmed oven globalresearchonline.net.

High-Performance Liquid Chromatography (HPLC) in Biochemical Assays

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound in biochemical assays basicmedicalkey.comnih.gov.

A reversed-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation helixchrom.comsielc.comsielc.com. Detection can be accomplished using a UV detector, as the benzyl group in the molecule will absorb UV light, typically around 254 nm. For more complex biological samples where specificity is crucial, HPLC can be coupled with mass spectrometry (LC-MS) to provide both retention time and mass spectral data for unambiguous identification and quantification bjbms.orgrsc.org. The development of HPLC methods for related compounds, such as benzyl alcohol and sulfated phenolic substances, provides a strong basis for establishing a robust analytical procedure for this compound nih.govmdpi.com.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Alkyl methanesulfonates |

| Acetonitrile |

Electrophysiological Techniques for Functional Assessment

Electrophysiological recording techniques are pivotal for studying the effects of this compound on ion channel function. nih.gov These methods directly measure the flow of ions across cell membranes, providing real-time insights into how a compound alters channel activity, such as gating and conductance. nih.govresearchgate.net By applying MTSBn to cells expressing specific ion channels, researchers can characterize the functional impact of its covalent modification of cysteine residues within the channel protein.

Patch-clamp electrophysiology is a high-resolution technique essential for investigating the direct interaction between this compound and individual ion channels. mdpi.comresearchgate.net This method allows for the measurement of ionic currents flowing through a small "patch" of the cell membrane, often containing just a single or a few ion channels. labsolu.ca

In the context of MTSBn research, patch-clamp techniques have been instrumental in studying voltage-gated sodium channels. nih.gov A key application involves site-directed mutagenesis, where a specific amino acid in a channel is replaced with a cysteine. The functional effects of applying MTSBn to these mutant channels are then recorded. This approach was used to investigate the role of phenylalanine 1486 (Phe1486) in the fast inactivation of the human heart sodium channel (hH1). nih.gov When Phe1486 was mutated to a cysteine (F1486C), the channel exhibited defective inactivation. The application of this compound to the cytoplasmic surface of these mutated channels was shown to covalently modify the introduced cysteine, and the resulting changes in channel function were meticulously recorded using patch-clamp techniques. nih.gov

Whole-cell and single-channel recording are two configurations of the patch-clamp technique that provide complementary information about the effects of this compound. nih.gov

Whole-Cell Current Measurements: This configuration measures the sum of currents from all ion channels present in the entire cell membrane. nih.gov It is particularly useful for observing macroscopic changes in channel behavior. In the study of the inactivation-defective hH1/F1486C sodium channel mutant, whole-cell recordings demonstrated that the mutation led to a significant residual current and altered inactivation kinetics. nih.gov Upon exposure to this compound (referred to as MTSBN in the study), a complete restoration of fast inactivation was observed. This finding strongly supports the hypothesis that the bulky benzyl group of MTSBn can functionally substitute for the phenyl group of the native phenylalanine residue, thereby restoring the inactivation gate's function. nih.gov

Single-Channel Recording: While not explicitly detailed in the provided context for MTSBn, single-channel recording is the method used to resolve the activity of a single ion channel molecule. arxiv.org It provides precise information about the channel's conductance, open and closed times, and open probability. nih.gov For a compound like MTSBn, this technique could reveal how the covalent modification of a single channel protein alters its fundamental biophysical properties, such as the duration it remains open or its ability to conduct ions.

The table below summarizes the key findings from the electrophysiological assessment of this compound on the hH1/F1486C mutant sodium channel.

| Parameter | hH1 Wild-Type | hH1/F1486C Mutant | hH1/F1486C + Benzyl-MTS |

| Fast Inactivation | Normal | Defective (residual current present) | Restored |

| Voltage-Dependence of Inactivation | Normal | Lost | Restored |

| Recovery from Inactivation | Normal Rate | Faster than wild-type | Not specified |

Data synthesized from research on the hH1 sodium channel. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy in Structural Biology

There is no publicly available research detailing the use of X-ray crystallography or cryo-electron microscopy for the structural analysis of this compound bound to a protein target. These techniques are powerful tools for determining the three-dimensional structure of macromolecules at atomic resolution and could, in principle, be used to visualize the precise binding site and conformational changes induced by MTSBn covalent modification. nih.govnih.gov However, no specific studies applying these methods to this compound were identified.

Computational and Theoretical Approaches in Benzyl Methanethiosulfonate Research

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfairfield.edu This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Prediction of Ligand-Protein Interactions and Binding Sites

The prediction of how benzyl (B1604629) methanethiosulfonate (B1239399) interacts with protein targets is a key area of computational research. Molecular docking simulations can identify potential binding sites on a protein and predict the binding affinity of the ligand. nih.gov These simulations consider various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding, to determine the most stable binding pose.

However, a review of publicly available scientific literature indicates a lack of specific studies focused on the molecular docking of benzyl methanethiosulfonate to predict its ligand-protein interactions and binding sites. While the methanethiosulfonate moiety is recognized as a useful scaffold in designing inhibitors for specific protein domains, such as the STAT3-SH2 domain, detailed docking studies for the benzyl derivative are not extensively reported. researchgate.net

Interactive Data Table: General Parameters in Molecular Docking

| Parameter | Description | Relevance to this compound |

| Scoring Function | Estimates the binding affinity between the ligand and the protein. | Would be used to rank potential protein targets for BMTS. |

| Search Algorithm | Explores the conformational space of the ligand within the binding site. | Determines the possible binding poses of the flexible benzyl group. |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Describes the intramolecular and intermolecular interactions of BMTS. |

Analysis of Conformational States and Drug Efficacy

The conformational state of a ligand upon binding to a protein can significantly influence its efficacy. mdpi.com Conformational analysis, often coupled with molecular docking, helps in understanding how the three-dimensional structure of this compound might change to fit into a protein's binding pocket. This analysis is vital for structure-based drug design, where the goal is to design molecules with optimal shapes and properties to interact with a specific target.

Despite the importance of this analysis, there is a notable absence of published research specifically detailing the conformational states of this compound in the context of drug efficacy. General studies on related compounds, such as benzyl isothiocyanate, have shown that chemical modifications can alter the structure and conformation of proteins, which in turn affects their properties and functions. mdpi.com However, direct computational analyses of this compound's conformational behavior and its link to efficacy are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Elucidating Ion Conductance and Gating Dynamics

The influence of small molecules on ion channels is a critical area of pharmacology. MD simulations can be employed to elucidate how compounds like this compound might affect ion conductance and the gating dynamics of these channels. nih.govukaachen.deresearchgate.netnih.gov Such simulations can model the movement of ions through the channel pore and identify how the binding of a ligand alters the channel's conformational state, leading to opening or closing.

A thorough search of scientific databases and literature reveals no specific molecular dynamics studies on this compound aimed at elucidating its effects on ion conductance and gating dynamics. While MD simulations are a common approach for studying ion channels, their application to this particular compound has not been reported. nih.govukaachen.deresearchgate.netnih.gov

Investigating Influence of Mutations on Protein Function

Mutations in a protein can alter its structure and function, including its interaction with ligands. dtu.dknih.govnih.govjohnshopkins.edu MD simulations can be instrumental in investigating how such mutations affect the binding of this compound and the subsequent functional consequences. By comparing simulations of the wild-type protein with its mutated forms, researchers can gain insights into the specific residues that are critical for ligand interaction and protein function.

Currently, there are no published studies that use molecular dynamics simulations to investigate the influence of protein mutations on the function of this compound.

Quantum Mechanical/Molecular Mechanics (QM/MM) Methods for Reaction Mechanisms

Hybrid QM/MM methods are a powerful computational approach for studying chemical reactions in biological systems. nih.govbiomolmd.orgwwu.edutsukuba.ac.jp These methods treat the reactive part of the system with quantum mechanics, which provides a high level of accuracy for describing bond breaking and formation, while the surrounding protein and solvent are treated with the more computationally efficient molecular mechanics.

The application of QM/MM methods could be highly valuable in understanding the reaction mechanisms involving this compound, such as its covalent modification of cysteine residues in proteins. This would involve modeling the reaction pathway, identifying transition states, and calculating activation energies.

However, a comprehensive review of the scientific literature indicates that no QM/MM studies have been published to date that specifically focus on the reaction mechanisms of this compound. While QM/MM is a well-established technique for studying enzymatic reactions, its application to this particular compound remains an unexplored area of research. nih.govbiomolmd.orgwwu.edutsukuba.ac.jp

Interactive Data Table: Overview of Computational Methods in BMTS Research

| Computational Method | Application in BMTS Research | Status of Research |

| Molecular Docking | Prediction of ligand-protein interactions and binding sites. | No specific studies found for BMTS. |

| Molecular Dynamics | Elucidating effects on ion conductance and gating dynamics. | No specific studies found for BMTS. |

| QM/MM Methods | Investigating reaction mechanisms. | No specific studies found for BMTS. |

Detailed Description of Sulfur Transfer Reactions

Sulfur transfer reactions are fundamental in numerous biochemical processes, including the biosynthesis of iron-sulfur clusters and certain amino acids. Thiosulfonates, such as this compound, are known to be effective sulfur donors. The general mechanism of sulfur transfer from a thiosulfonate involves the nucleophilic attack on the sulfenyl sulfur atom (the sulfur atom bonded to the organic moiety), leading to the displacement of the sulfinate leaving group.

In the context of this compound, a plausible sulfur transfer reaction mechanism would involve a nucleophile, typically a thiol group from a cysteine residue within a protein, attacking the sulfenyl sulfur. This results in the formation of a persulfide on the nucleophile and the release of methanesulfinate (B1228633).

Hypothetical Sulfur Transfer Mechanism:

Step 1: Nucleophilic Attack: A deprotonated cysteine residue (thiolate) in an enzyme's active site acts as the nucleophile. It attacks the electrophilic sulfenyl sulfur atom of this compound.

Step 2: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Step 3: Cleavage and Product Formation: The sulfur-sulfur bond cleaves, resulting in the formation of a persulfide on the cysteine residue and the release of the methanesulfinate anion.

This transferred sulfur, in the form of a persulfide, can then be utilized in subsequent biosynthetic pathways. Computational studies, such as those employing density functional theory (DFT), can be used to model the reaction pathway, calculate activation energies, and determine the structure of transition states, thereby providing a detailed, atomistic understanding of the sulfur transfer process.

Analyzing Roles of Active Site Residues in Catalysis

The catalytic efficiency and specificity of an enzyme are dictated by the precise arrangement and chemical properties of the amino acid residues within its active site. For a hypothetical enzyme that catalyzes a reaction involving this compound, several key roles for active site residues can be postulated based on studies of enzymes acting on similar substrates. nih.gov

Catalytic Residues: As mentioned, a cysteine residue is a likely candidate for directly participating in the sulfur transfer by acting as a nucleophile. nih.gov Other residues, such as histidine or aspartate, could function as general bases to deprotonate the cysteine thiol, enhancing its nucleophilicity.

Substrate Binding and Orientation: Aromatic residues like phenylalanine, tyrosine, and tryptophan can engage in π-stacking interactions with the benzyl group of this compound, helping to correctly position the substrate in the active site for catalysis. nih.gov Hydrophobic residues would also contribute to the binding of the nonpolar benzyl moiety.

Stabilization of Intermediates and Transition States: Positively charged residues, such as arginine or lysine, or metal ions coordinated within the active site could stabilize the developing negative charge on the sulfinate leaving group during the transition state. This electrostatic stabilization would lower the activation energy of the reaction.

Site-directed mutagenesis studies, coupled with kinetic analysis and computational modeling (e.g., molecular docking and molecular dynamics simulations), are powerful techniques to probe the specific roles of these active site residues. By systematically replacing a residue and observing the effect on catalytic activity, researchers can build a detailed map of the functional contributions of the active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. These studies are essential for the rational design of more potent and selective analogs.

Correlating Structural Features with Biological Activity

SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and assessing the impact of these modifications on its biological activity. For instance, alterations to the benzyl group or the methanethiosulfonate moiety can provide valuable insights.

Hypothetical SAR for this compound Analogs:

| Analog | Modification | Predicted Biological Activity | Rationale |

| 1 | Parent Compound (this compound) | Moderate | Baseline activity. |

| 2 | 4-Nitrothis compound | Increased | The electron-withdrawing nitro group can enhance the electrophilicity of the sulfenyl sulfur, potentially increasing the rate of sulfur transfer. |

| 3 | 4-Methoxythis compound | Decreased | The electron-donating methoxy (B1213986) group may reduce the electrophilicity of the sulfenyl sulfur. |

| 4 | Phenyl Methanethiosulfonate | Decreased | Removal of the methylene (B1212753) linker may lead to suboptimal positioning in the active site. |

| 5 | Benzyl Ethanethiosulfonate | Similar/Slightly Decreased | The ethyl group is slightly bulkier than the methyl group, which may have a minor steric effect on binding. |

This hypothetical data illustrates how systematic structural changes can be correlated with biological outcomes. These correlations help in building a pharmacophore model, which defines the key structural features required for activity.

Fragment-Dependent Methods in QSAR Analysis

One such method is Hologram QSAR (HQSAR), which generates molecular holograms based on the 2D fragments of the molecules in a dataset. These holograms are then correlated with biological activity using statistical methods like partial least squares (PLS). The advantage of this method is that it does not require 3D structural alignment of the molecules.

For a series of this compound analogs, a fragment-based QSAR analysis could proceed as follows:

Dataset Generation: A series of analogs with known biological activities is compiled.

Molecular Fragmentation: Each molecule is computationally broken down into a set of unique structural fragments. For this compound, this would include fragments like the phenyl ring, the benzyl group, the thiosulfonate group, etc.

Descriptor Calculation: The presence and frequency of each fragment are encoded into numerical descriptors.

Model Building: A mathematical model is developed that correlates the fragment descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

The resulting QSAR model can then be used to predict the activity of novel, untested compounds and to identify which molecular fragments are positively or negatively correlated with activity, thereby guiding the design of new analogs with improved properties.

Emerging Research Avenues and Future Perspectives

Development of Novel Methanethiosulfonate (B1239399) Derivatives with Enhanced Specificity and Functionality

The core structure of methanethiosulfonate (MTS) reagents allows for extensive chemical modification, enabling the development of novel derivatives with fine-tuned properties. A significant area of research involves synthesizing MTS hybrids, where the thiosulfonate moiety is combined with other biologically active molecules to create compounds with new functionalities. tandfonline.com For instance, researchers have synthesized a series of methanethiosulfonate-drug hybrids aimed at inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. nih.gov

These studies have shown that while the parent drugs had no affinity for the STAT3-SH2 domain, the corresponding MTS-drug hybrids were able to bind strongly and selectively. tandfonline.comnih.gov This suggests that the methanethiosulfonate group can serve as a valuable scaffold for developing new direct STAT3 inhibitors. tandfonline.com The design of these derivatives often focuses on altering the steric bulk and lipophilicity of the molecule to enhance interaction with specific protein targets. nih.gov By attaching different functional groups, scientists can create a diverse library of MTS reagents tailored for specific applications, from probing ion channel structures to developing potential anticancer agents. tandfonline.comttuhsc.edu

| Derivative Type | Parent Molecule Example | Target | Rationale |

| NSAID-MTS Hybrid | Sulindac, Aspirin, Diclofenac | STAT3-SH2 Domain | Combine COX inhibition with anticancer properties of thiosulfonates for synergistic effects. tandfonline.com |

| Biotinylated MTS | - | Cysteine-containing proteins | Allows for detection and purification using streptavidin-based affinity methods. ttuhsc.edu |

| Charged MTS Reagents | MTSEA, MTSES, MTSET | Ion Channel Proteins | Introduces a charge at a specific cysteine residue to induce a functional change that can be measured electrophysiologically. ttuhsc.edu |

Integration with Advanced Bio-Imaging Techniques for Cellular and Subcellular Studies

The conjugation of MTS reagents with fluorescent dyes has created powerful tools for visualizing proteins within their native cellular environment. avantorsciences.com These fluorescent probes react specifically with cysteine residues, allowing for the precise labeling and tracking of proteins in live cells. nih.gov This integration with advanced bio-imaging techniques, such as confocal and fluorescence microscopy, provides high-resolution spatial and temporal information about protein localization, trafficking, and interactions. nih.govnewport.com

A variety of fluorescent dyes, including rhodamine, TAMRA, and coumarin (B35378) derivatives, have been attached to the MTS core, offering a spectrum of colors for multiplex imaging experiments. avantorsciences.com For example, CPM (7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin) is a popular blue fluorescent dye that becomes fluorescent only after reacting with a thiol, which minimizes background noise and allows for direct quantification. avantorsciences.com Other specialized probes, like eosin-5-maleimide, act as photosensitizers that can be used in advanced electron microscopy studies. avantorsciences.com The development of these reagents is crucial for moving beyond static snapshots of protein function to dynamic, real-time observations in living systems. sartorius.comrevvity.com

| Fluorophore Conjugate | Reactive Group | Emission Color | Key Feature/Application |

| MTS-TAMRA | Methanethiosulfonate | Red | General thiol-reactive labeling for fluorescence microscopy. avantorsciences.com |

| CPM | Maleimide | Blue | Becomes fluorescent upon reaction with thiols, enabling quantification without separation steps. avantorsciences.com |

| Eosin-5-maleimide | Maleimide | - | Photosensitizer used for photoconversion in high-resolution electron microscopy. avantorsciences.com |

| MTS-Rhodamine 6G | Methanethiosulfonate | Orange-Red | Thiol-reactive labeling for live-cell imaging. avantorsciences.com |

Exploration in New Protein Modification Strategies and Bioconjugation beyond Cysteine

While the hallmark of methanethiosulfonate reagents is their exceptional selectivity for the thiol group of cysteine residues, the field of bioconjugation is continually seeking to expand its toolkit. ttuhsc.edunih.gov Currently, the reaction of MTS reagents is overwhelmingly specific to cysteines due to the high nucleophilicity of the thiolate anion under physiological conditions. nih.govnih.gov Research confirms that the side chains of other amino acids, such as serine, tyrosine, tryptophan, methionine, lysine, and histidine, are generally inert to MTS reagents under standard labeling conditions. nih.govresearchgate.net

This high specificity, rather than being a limitation, is a significant advantage that is heavily exploited in protein chemistry. researchgate.net It allows for the precise, site-specific modification of proteins. nih.gov The future in this area lies not in forcing MTS reagents to react with other residues, but in developing new orthogonal bioconjugation strategies that can be used alongside cysteine-specific methods. nih.gov This involves discovering new reactive groups that target other amino acids with similar efficiency and selectivity. The goal is to create a versatile chemical toolbox that allows for the multi-functionalization of a single protein, attaching different labels or molecules to different sites (e.g., an MTS reagent for a cysteine and a different reagent for a lysine) to build more complex and functional protein constructs. researchgate.netthermofisher.com

Computational Design and Optimization of Methanethiosulfonate-Based Probes

The development of novel MTS-based probes is increasingly being accelerated by computational approaches. Structure-based drug discovery (SBDD) and molecular modeling techniques are powerful tools for designing and optimizing probes before their chemical synthesis, saving significant time and resources. grantome.com Using methods like mixed-solvent molecular dynamics (MixMD), researchers can simulate how small organic probes interact with a protein's surface to identify critical binding sub-sites, often referred to as "hotspots." grantome.com

These simulations provide valuable insights into the key interactions that govern the binding affinity and selectivity of a probe for its target protein. grantome.com By understanding these interactions at a molecular level, scientists can computationally screen different functional groups to attach to the MTS core, predicting which modifications will lead to enhanced performance. This in silico design process can optimize for various parameters, including binding affinity, selectivity against other proteins, and desirable physicochemical properties like solubility. This computational-first approach is becoming indispensable for creating highly specific and efficient probes for complex biological questions. mdpi.com

Expanding Applications in Systems Biology and Multi-Omics Research

The specificity and efficiency of MTS reagents make them highly suitable for applications in systems biology and multi-omics research, which aim to understand the complexity of biological systems on a global scale. mdpi.comembopress.org In the field of proteomics, which studies the entire set of proteins in a cell or organism, MTS-based reagents can be used to selectively tag and enrich for cysteine-containing proteins, a subset of the proteome known as the "thiol proteome." nih.gov

This approach can be combined with mass spectrometry (MS) to identify and quantify thousands of proteins in a single experiment. nih.gov Advanced techniques utilize isobaric labeling reagents, such as Tandem Mass Tags (TMT), which allow for the simultaneous analysis of protein expression across multiple samples (up to 16 or more). springernature.comthermofisher.comthermofisher.com By incorporating MTS-based strategies into these multiplexed workflows, researchers can gain deep insights into how the thiol proteome changes in response to different cellular states, drug treatments, or diseases. biorxiv.org This integration of specific chemical probes with high-throughput analytical platforms is essential for building comprehensive models of cellular networks and understanding the intricate molecular mechanisms that govern cell physiology. nih.gov

Q & A

Q. What are the primary applications of BMTS in protein chemistry, and how does its structure enable these functions?

BMTS is a thiol-reactive reagent used to alkylate cysteine residues in proteins or peptides, enabling site-specific modifications. Its structure includes a benzyl group (for steric and electronic effects) and a methanethiosulfonate (MTS) moiety, which reacts with free thiols (-SH) to form disulfide bonds. This reaction is pH-dependent, typically performed in buffers (pH 7–8) to optimize thiol deprotonation and reactivity. BMTS is particularly useful for introducing labels, stabilizing protein conformations, or blocking reactive sites in enzymatic studies .

Q. How should BMTS be handled safely in laboratory settings?

BMTS is a hazardous compound requiring precautions:

- Use personal protective equipment (gloves, goggles, lab coat).